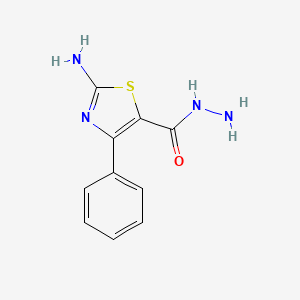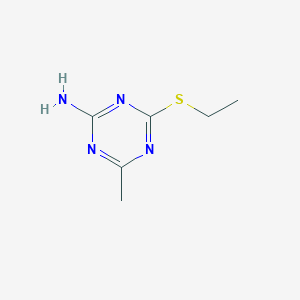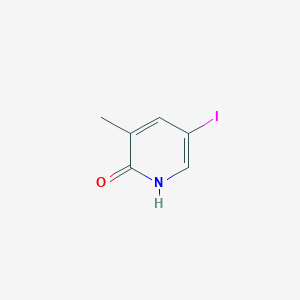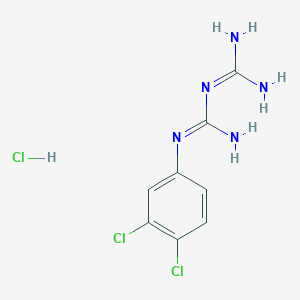
1-(3,4-ジクロロフェニル)ビグアニド塩酸塩
説明
1-(3,4-Dichlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H10Cl3N5. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms on the phenyl ring and a biguanide group, which contributes to its unique chemical properties.
科学的研究の応用
1-(3,4-Dichlorophenyl)biguanide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research explores its potential therapeutic applications, including antimicrobial and antidiabetic properties.
Industry: It is used in the development of new materials and chemical products.
生化学分析
Biochemical Properties
1-(3,4-Dichlorophenyl)biguanide hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis, thereby regulating blood sugar levels. Additionally, it interacts with serotonin receptors, acting as a potent agonist . These interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.
Cellular Effects
1-(3,4-Dichlorophenyl)biguanide hydrochloride affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the respiratory system by causing specific target organ toxicity . Furthermore, its interaction with serotonin receptors can alter neurotransmitter release and signal transduction, affecting neuronal function and behavior . These cellular effects underscore the compound’s potential therapeutic applications and toxicological implications.
Molecular Mechanism
The molecular mechanism of 1-(3,4-Dichlorophenyl)biguanide hydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to glycogen phosphorylase, inhibiting its activity and reducing glycogen breakdown. Additionally, it acts as a serotonin receptor agonist, binding to the receptor and activating downstream signaling pathways . These molecular interactions elucidate the compound’s mechanism of action and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Dichlorophenyl)biguanide hydrochloride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it is known to be hygroscopic, meaning it can absorb moisture from the air, potentially affecting its stability and activity . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of glycogen phosphorylase and persistent activation of serotonin receptors . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 1-(3,4-Dichlorophenyl)biguanide hydrochloride vary with different dosages in animal models. At low doses, it can effectively inhibit glycogen phosphorylase and activate serotonin receptors without causing significant toxicity . At high doses, it may lead to adverse effects such as respiratory system toxicity and other organ-specific toxicities . These dosage effects emphasize the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
1-(3,4-Dichlorophenyl)biguanide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of glycogen phosphorylase affects glycogen metabolism, reducing glycogen breakdown and glucose production. Additionally, its interaction with serotonin receptors can modulate neurotransmitter metabolism and signaling . These metabolic pathways illustrate the compound’s role in regulating biochemical processes and cellular functions.
Transport and Distribution
The transport and distribution of 1-(3,4-Dichlorophenyl)biguanide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, influencing its localization and accumulation . The compound’s interaction with serotonin receptors suggests its distribution in neuronal tissues, where it can modulate neurotransmitter signaling . Understanding its transport and distribution is crucial for elucidating its pharmacokinetics and pharmacodynamics.
Subcellular Localization
1-(3,4-Dichlorophenyl)biguanide hydrochloride exhibits specific subcellular localization, affecting its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with serotonin receptors indicates its localization in neuronal synapses, where it can influence neurotransmitter release and signal transduction . These subcellular localization patterns provide insights into the compound’s mechanism of action and its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)biguanide hydrochloride can be synthesized through the reaction of 3,4-dichloroaniline with cyanoguanidine under acidic conditions. The reaction typically involves heating the reactants in the presence of hydrochloric acid to facilitate the formation of the biguanide structure.
Industrial Production Methods: Industrial production of 1-(3,4-Dichlorophenyl)biguanide hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3,4-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The biguanide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
類似化合物との比較
- 1-(3,5-Dichlorophenyl)biguanide hydrochloride
- 1-(2,4-Dichlorophenyl)biguanide hydrochloride
- 1-(2,6-Dichlorophenyl)biguanide hydrochloride
Comparison: 1-(3,4-Dichlorophenyl)biguanide hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications.
特性
IUPAC Name |
1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSXYWPWHREDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369639 | |
| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21703-08-2 | |
| Record name | 21703-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


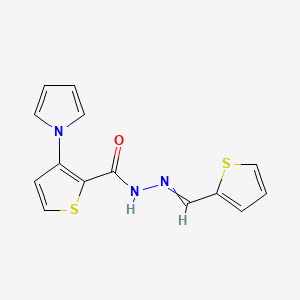
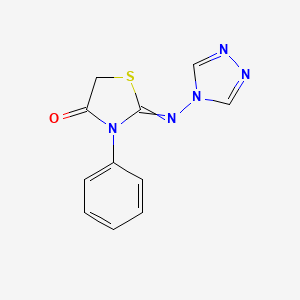
![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)
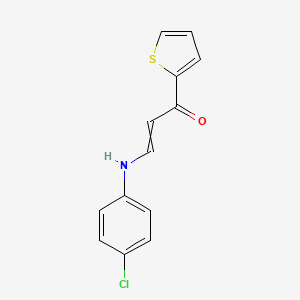
![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
